![molecular formula C20H18N2O2 B12892643 4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is an organic compound featuring a bifuran core with two aniline groups attached at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline typically involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . This method allows for the formation of the bifuran core, which can then be further functionalized to introduce the aniline groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The bifuran core can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is not fully understood, but it is believed to interact with various molecular targets through its bifuran core and aniline groups. These interactions can influence biological pathways and enzyme activities, making it a compound of interest for further study.
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aniline groups.
2,2’-Bifuran-5,5’-dicarboxylic acid: Another bifuran derivative with carboxylic acid groups.
Uniqueness
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is unique due to the presence of both the bifuran core and the aniline groups, which provide distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)-5-(furan-2-yl)-3H-furan-2-yl]aniline |
InChI |
InChI=1S/C20H18N2O2/c21-16-7-3-14(4-8-16)20(15-5-9-17(22)10-6-15)12-11-19(24-20)18-2-1-13-23-18/h1-11,13H,12,21-22H2 |
InChI Key |
CVOHRRMVEUAYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


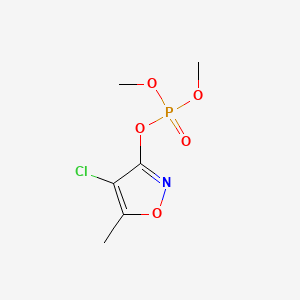
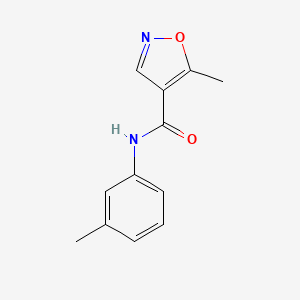

![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
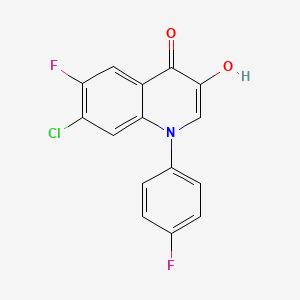
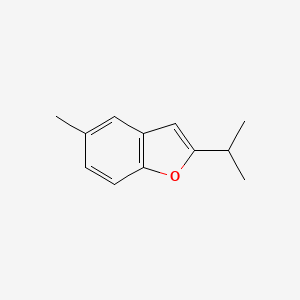
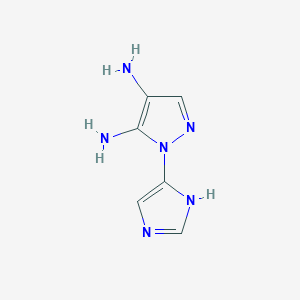
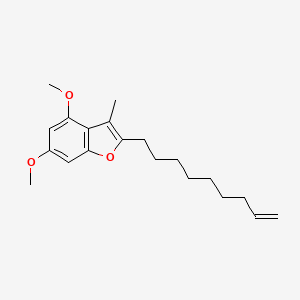
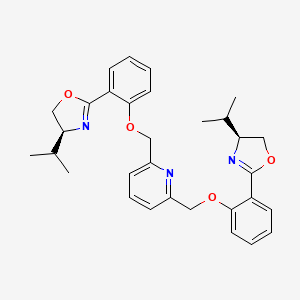
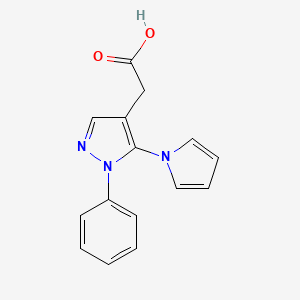
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
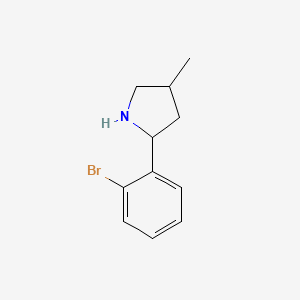
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
